molecular formula C9H8N4O3 B1426858 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1083368-79-9

4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No. B1426858
M. Wt: 220.18 g/mol
InChI Key: TWBZAJKBINVVPC-UHFFFAOYSA-N
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Description

“4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is a chemical compound . The IUPAC name of this compound is "4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid" .


Molecular Structure Analysis

The molecular structure of “4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” can be represented by the InChI code: 1S/C8H8O3/c1-11-7-4-2-6 (3-5-7)8 (9)10/h2-5H,1H3, (H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” are not explicitly mentioned in the available resources .

Scientific Research Applications

Materials Science Applications

In the realm of materials science, benzoic acid derivatives have been studied for their potential in doping polymers to enhance their electrical properties. For instance, polyaniline doped with benzoic acid and its substituted forms, such as 2-hydroxybenzoic acid and 4-nitrobenzoic acid, exhibit significantly improved conductivity. This finding suggests that 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid could potentially be explored as a dopant in conducting polymers to tailor their electrical properties for specific applications (Amarnath & Palaniappan, 2005).

Analytical Chemistry Applications

In analytical chemistry, derivatives of benzoic acid have been utilized in improving methodologies for chemical analysis. For example, potentiometric titration techniques enhanced by artificial neural networks have been applied to hydroxylated benzoic acids, showcasing the potential for advanced analytical applications. This suggests that 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid could be relevant in developing more accurate and efficient analytical techniques for complex chemical analyses (Aktaş & Yaşar, 2004).

Biotechnology Applications

In biotechnology, the study of the metabolism and biotransformation of benzoic acid derivatives by microorganisms offers insights into their potential applications in environmental bioremediation and the synthesis of biologically active compounds. For instance, the biotransformation of gallic acid by Beauveria sulfurescens has yielded new glucosidated compounds, highlighting the microbial potential in modifying benzoic acid derivatives to produce compounds with desirable properties (Hsu et al., 2007).

Future Directions

The future directions for “4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” could involve its use as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-methoxy-3-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-16-8-3-2-6(9(14)15)4-7(8)13-5-10-11-12-13/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBZAJKBINVVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250614
Record name Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

CAS RN

1083368-79-9
Record name Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083368-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-methoxy-3-(1H-tetrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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